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Compound of Interest

5-Bromo-2-
Compound Name:

(pentyloxy)benzaldehyde
CAS No.: 861408-96-0
Cat. No.: B1368054

Get Quote

\ J

Target Molecule: 5-Bromo-2-(pentyloxy)benzaldehyde CAS: 861408-96-0 Molecular
Formula: C12H15BrO2 Molecular Weight: 271.15 g/mol [1]

Executive Summary

This technical guide outlines the optimized synthesis pathway for 5-Bromo-2-
(pentyloxy)benzaldehyde, a critical intermediate in the development of metallomesogens
(liquid crystals) and Schiff base ligands for pharmaceutical applications.

The protocol detailed below utilizes a Williamson Ether Synthesis, selected for its high

regioselectivity and yield. Unlike electrophilic aromatic substitution routes (e.g., bromination of
2-pentyloxybenzaldehyde) which suffer from isomer separation issues, this pathway starts with
the pre-functionalized halogenated core, ensuring the bromine atom is locked at the 5-position.

Key Applications:

 Liquid Crystals: The pentyloxy tail provides the necessary flexibility (soft segment) for
mesophase formation.
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o Medicinal Chemistry: Precursor for Schiff base ligands used in metallodrugs (e.g., anticancer
copper/iron complexes).

Retrosynthetic Analysis

To guarantee structural integrity, we disconnect the ether linkage. This reveals 5-
bromosalicylaldehyde as the logical aromatic precursor.[2] This starting material is
commercially stable and inexpensive, whereas introducing the bromine later would risk
ortho/para mixtures.
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Figure 1: Retrosynthetic breakdown showing the C-O bond disconnection.

Primary Synthesis Pathway: Williamson

Etherification
Reaction Type: SN2 Nucleophilic Substitution Scale: Laboratory (10-50 mmol) to Pilot (100g+)

Reaction Scheme

The reaction involves the deprotonation of the phenolic hydroxyl group by a weak base
(Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic
carbon of 1-bromopentane.
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Chemical Equation:

Reagents & Materials

Component Role Stoichiometry Notes
5- : i
) Substrate 1.0 equiv Limiting reagent.
Bromosalicylaldehyde
_ _ Excess drives reaction
1-Bromopentane Electrophile 1.2 - 1.5 equiv )
to completion.
] Anhydrous preferred;
Potassium Carbonate ) ]
Base 2.0 — 3.0 equiv grind to powder to
(K2CO3) )
increase surface area.
Polar aprotic solvent
DMF (N,N- enhances
_ _ Solvent ~5 mL per gram o
Dimethylformamide) nucleophilicity of the
phenoxide.
Optional: Finkelstein
Potassium lodide (KI) Catalyst 0.1 equiv catalyst to accelerate

reaction (Br — ).

Step-by-Step Protocol

This protocol is designed to be self-validating; observational checkpoints are included to

ensure success without constant sampling.

Step 1: Solvation & Deprotonation

e Charge a round-bottom flask with 5-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF.

e Add K2COs (2.0 equiv).

o Observation Checkpoint: The solution will turn bright yellow/orange.[3] This color change

confirms the formation of the phenoxide anion (conjugation extension).

o Stir at Room Temperature (RT) for 15-30 minutes to ensure complete deprotonation.
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Step 2: Alkylation

Add 1-bromopentane (1.2 equiv) dropwise to the stirring mixture.

(Optional) Add a catalytic amount of Kl if rapid kinetics are required.

Heat the reaction mixture to 60—80°C.

o Why: Higher temperatures increase the rate of SN2 substitution but avoid boiling (1-
bromopentane b.p. ~130°C).

Monitor via TLC (Hexane:Ethyl Acetate 4:1).

o Starting Material: Rf ~0.4 (Stains dark purple with FeCls due to phenol).
o Product: Rf ~0.7 (UV active, no FeCls stain).

Step 3: Workup & Isolation

e Cool the mixture to RT.

e Pour the reaction mass into ice-cold water (5x reaction volume).

o Observation Checkpoint: The product should precipitate as an oil or solid. If it oils out,
extraction is necessary.

o Extraction: Extract with Ethyl Acetate (3x).
e Wash: Wash the organic layer with:
o Water (to remove DMF).
o 1M NaOH (to remove unreacted starting phenol—critical for purity).
o Brine (saturated NaCl).
e Dry over anhydrous MgSOa, filter, and concentrate under reduced pressure.

Step 4: Purification
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» Recrystallization: If solid, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

* Yield Expectation: 85-95%.

Process Workflow Diagram
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Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Self-Validation)

To confirm the identity of 5-Bromo-2-(pentyloxy)benzaldehyde, compare spectral data
against the known methoxy-analog and standard alkyl patterns.
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Technique

Expected Signal Mechanistic Interpretation

1H NMR (CDCls)

. S,

5 7.91 (d, 1H, J=2.5)

Aromatic H6. Doublet due to

meta-coupling with H4.

5 7.62 (dd, 1H)

Aromatic H4. Doublet of
doublets (ortho to H3, meta to
H6).

5 6.90 (d, 1H)

Aromatic H3. Shielded by the

adjacent alkoxy group.

5 4.05 (t, 2H)

O-CH2-R. Triplet confirming

the ether linkage formed.

1.8 -0.9 (m, 9H)

Pentyl Chain. Multiplets for
CHz and triplet for terminal
CHs.

IR Spectroscopy

Strong C=0 stretch
(Aldehyde).

1680 cm™1

1240 cm™?

C-0O-C asymmetric stretch
(Ether).

No 3200-3500 cm~1

Absence of broad O-H stretch

confirms complete alkylation.

Safety & Scale-Up Considerations

» Alkyl Halides: 1-Bromopentane is an irritant and potential lachrymator. Handle in a fume

hood.

» Solvent Removal: DMF has a high boiling point (153°C). Ensure thorough water washes

during workup to prevent DMF contamination in the final product, which can inhibit

crystallization.
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o Waste Disposal: Aqueous waste will contain DMF and potassium salts. Dispose of according
to halogenated organic solvent protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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